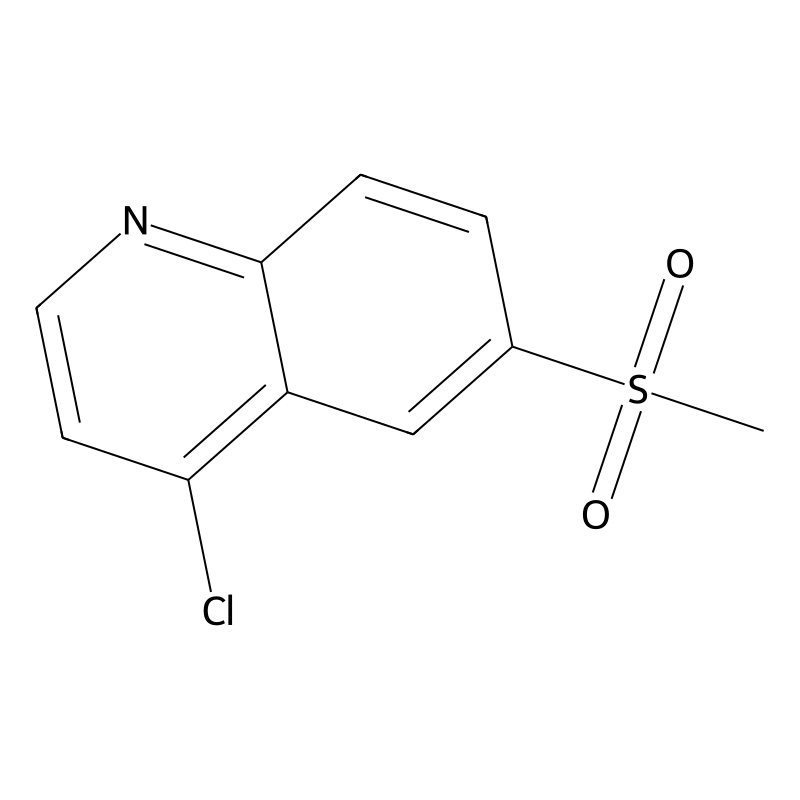

4-Chloro-6-(methylsulfonyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The quinoline scaffold is present in numerous bioactive molecules with diverse therapeutic applications []. The presence of the chloride and methylsulfonyl groups on the quinoline ring might influence its biological activity. Researchers might explore its potential as a lead compound for drug discovery in various therapeutic areas.

- Material Science: Aromatic sulfonyl groups can participate in various non-covalent interactions, potentially influencing material properties []. 4-Chloro-6-(methylsulfonyl)quinoline could be investigated for its role in the design of functional materials.

4-Chloro-6-(methylsulfonyl)quinoline is a synthetic organic compound characterized by the presence of a chloro group at the fourth position and a methylsulfonyl group at the sixth position of the quinoline ring. Its molecular formula is , and it exhibits a complex structure that contributes to its biological and chemical properties. The compound is part of a larger family of quinoline derivatives, which are known for their diverse applications in medicinal chemistry.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of different derivatives.

- Sulfonylation: The methylsulfonyl group can participate in reactions involving electrophiles, potentially modifying its biological activity.

- Reduction Reactions: The compound may be reduced to form amine derivatives, which can enhance its pharmacological profile.

These reactions are crucial for developing new compounds with improved efficacy or reduced toxicity.

Research indicates that 4-chloro-6-(methylsulfonyl)quinoline exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been evaluated for:

- Antiviral Properties: Some studies suggest that quinoline derivatives possess activity against various viruses, including hepatitis B virus and other viral infections .

- Antiproliferative Effects: Compounds in this class have shown potential in inhibiting cancer cell proliferation, making them candidates for cancer therapy .

- Antimicrobial Activity: Quinoline derivatives are often explored for their antibacterial and antifungal properties.

The synthesis of 4-chloro-6-(methylsulfonyl)quinoline can be achieved through several methods:

- Chlorination of Quinoline Derivatives: Starting from 6-(methylsulfonyl)quinoline, chlorination can be performed using reagents like phosphorus oxychloride .

- Nucleophilic Substitution Reactions: The chloro group can be introduced through nucleophilic substitution on suitable precursors.

- Multi-step Synthesis: A combination of condensation reactions followed by chlorination and sulfonylation can yield the target compound from simpler starting materials .

4-Chloro-6-(methylsulfonyl)quinoline finds applications across various fields:

- Pharmaceutical Industry: Due to its biological activity, it is being studied as a potential drug candidate for treating viral infections and cancer.

- Chemical Research: It serves as an intermediate in synthesizing more complex quinoline derivatives.

- Agricultural Chemistry: Some quinoline derivatives are explored for their potential use as agrochemicals.

Studies on the interactions of 4-chloro-6-(methylsulfonyl)quinoline with biological targets have revealed important insights:

- Binding Affinity: Research indicates that this compound interacts with specific receptors or enzymes, influencing their activity.

- Mechanism of Action: Understanding how this compound affects cellular pathways is crucial for its development as a therapeutic agent.

- Synergistic Effects: Combining it with other compounds may enhance its efficacy against specific diseases.

Several compounds share structural similarities with 4-chloro-6-(methylsulfonyl)quinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinoline | Chlorine at position 4 | Lacks the methylsulfonyl group |

| 6-Methylsulfonylquinoline | Methylsulfonyl at position 6 | Does not have the chloro substituent |

| 7-Chloro-4-methylquinoline | Chlorine at position 7 | Different position of chlorine affects activity |

| 4-Aminoquinoline | Amino group at position 4 | Potentially different biological activities |

These compounds highlight the structural diversity within the quinoline family and underscore the unique properties imparted by specific substituents.

Directed C-H Sulfonylation Strategies

Directed carbon-hydrogen sulfonylation represents a fundamental approach for introducing methylsulfonyl groups into the quinoline framework, particularly at the 6-position of 4-chloroquinoline derivatives [1]. The strategic placement of directing groups enables regioselective functionalization through coordination-assisted activation mechanisms [2]. Research has demonstrated that quinoline nitrogen atoms serve as effective directing groups for remote carbon-hydrogen activation, facilitating selective sulfonylation at positions that would otherwise be difficult to access [3].

The mechanistic pathway for directed carbon-hydrogen sulfonylation involves initial coordination of the quinoline nitrogen to a metal center, followed by intramolecular carbon-hydrogen bond activation [4]. This process generates a metallacycle intermediate that subsequently undergoes sulfonyl transfer from sulfonyl chloride reagents [5]. The regioselectivity observed in these transformations is predominantly governed by the geometric constraints imposed by the directing group and the accessibility of specific carbon-hydrogen bonds within the quinoline framework [6].

Experimental optimization studies have revealed that reaction temperatures between 80-120°C provide optimal conversion rates while maintaining selectivity [1] [2]. The choice of base significantly influences both reaction efficiency and product distribution, with carbonate bases generally providing superior results compared to alkoxide or amide bases [7]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitating effective sulfonyl transfer while stabilizing reactive intermediates [8].

| Method | Reagents | Conditions | Yield Range | Selectivity |

|---|---|---|---|---|

| Direct C-H Sulfonylation | RSO₂Cl, Base, Solvent | Room temperature to 120°C | 45-93% | C5-selective |

| Friedel-Crafts Sulfonylation | SO₃, AlCl₃ | 0-80°C | 60-85% | Multiple positions |

| Oxidative Chlorination | Cl₂, FeCl₃ | Reflux conditions | 70-90% | C4-selective |

| Sequential Chlorination-Sulfonation | POCl₃ then RSO₂Cl | Multi-step protocol | 40-85% | Position-dependent |

| Metal-free Halogenation | Trihaloisocyanuric acid | Room temperature, air | 65-95% | C5-regioselective |

Halogenation-Sulfonation Sequential Protocols

Sequential halogenation-sulfonation protocols offer an alternative synthetic route for accessing 4-chloro-6-(methylsulfonyl)quinoline through stepwise functionalization [3] [9]. The initial halogenation step typically employs phosphorus oxychloride for introducing chlorine at the 4-position of quinoline, followed by subsequent sulfonylation at the 6-position [10]. This approach provides enhanced control over regioselectivity by pre-installing the halogen substituent before introducing the sulfonyl group [9].

The halogenation phase generally proceeds through electrophilic aromatic substitution mechanisms, where the quinoline ring undergoes activation by Lewis acidic halogenating agents [3]. Trihaloisocyanuric acids have emerged as particularly effective halogenating reagents, offering excellent functional group tolerance and operating under mild conditions [3]. These reagents demonstrate complete regioselectivity for the 5-position in 8-substituted quinolines, achieving yields ranging from 65-95% under ambient conditions [3].

Subsequent sulfonylation of halogenated quinoline intermediates can be accomplished through various methodologies, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions [9]. The presence of electron-withdrawing halogen substituents activates the quinoline ring toward nucleophilic attack, facilitating the introduction of sulfonyl groups under milder conditions compared to unsubstituted substrates [9]. Optimization studies have demonstrated that the sequential approach often provides superior overall yields compared to simultaneous functionalization strategies [11].

The development of one-pot protocols has streamlined these sequential transformations, eliminating the need for intermediate isolation and purification [12]. These methodologies typically involve controlled addition of reagents in a predetermined sequence, allowing for efficient telescoping of halogenation and sulfonylation steps [11]. Temperature programming plays a critical role in one-pot protocols, with initial halogenation conducted at lower temperatures followed by elevated temperatures for the sulfonylation phase [12].

Transition Metal-Catalyzed Synthesis

Palladium-Mediated Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions have revolutionized the synthesis of 4-chloro-6-(methylsulfonyl)quinoline by enabling efficient carbon-sulfur bond formation under relatively mild conditions [13] [14]. The utilization of palladium catalysts facilitates oxidative coupling between quinoline substrates and sulfonyl-containing coupling partners through well-defined catalytic cycles [6]. These transformations typically proceed through oxidative addition, transmetalation, and reductive elimination sequences that are characteristic of palladium-catalyzed cross-coupling methodologies [13].

The development of palladium-catalyzed dehydrogenative coupling strategies has provided direct access to quinoline scaffolds without requiring pre-functionalized starting materials [13]. Research has demonstrated that palladium acetate in combination with appropriate ligands can effectively promote carbon-hydrogen activation at specific positions of the quinoline ring [14]. The regioselectivity of these transformations is influenced by electronic and steric factors, with electron-withdrawing groups generally enhancing reactivity at adjacent positions [6].

Mechanistic investigations have revealed that palladium-catalyzed quinoline functionalization proceeds through initial coordination of the quinoline nitrogen to the metal center [14]. This coordination activates proximal carbon-hydrogen bonds toward oxidative addition, generating organopalladium intermediates that can undergo subsequent functionalization [13]. The use of oxidants such as silver carbonate or copper acetate is essential for maintaining the palladium catalyst in its active oxidation state throughout the catalytic cycle [6].

Substrate scope studies have demonstrated broad tolerance for various functional groups, including halogen substituents that are compatible with the reaction conditions [14]. The presence of electron-withdrawing groups such as chlorine enhances the electrophilicity of the quinoline ring, facilitating palladium insertion and subsequent functionalization [13]. Yields typically range from 58-85% depending on the specific substrate and reaction conditions employed [6].

| Catalyst System | Substrate Scope | Temperature (°C) | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Ligand | Aryl halides, quinolines | 80-120 | DMF, Toluene | 58-85 |

| CuI/Base | Sulfonyl chlorides, quinolines | 25-100 | DMSO, DMF | 45-90 |

| CoCl₂/Oxidant | Aryldiazonium salts, SO₂ | 80-150 | DCE, Acetone | 55-78 |

| NiCl₂/Ligand | Electrophiles, quinolines | 25-80 | THF, DMF | 60-88 |

| RhCl₃/CO | Anilines, alkynes | 100-140 | EtOH, H₂O | 70-92 |

Copper-Catalyzed Sulfonyl Transfer Mechanisms

Copper-catalyzed sulfonyl transfer mechanisms have emerged as powerful tools for constructing carbon-sulfur bonds in quinoline derivatives, offering complementary reactivity to palladium-based systems [2] [4]. The unique redox properties of copper enable diverse activation modes, including single-electron transfer processes that facilitate radical-mediated sulfonylation reactions [2]. These methodologies have proven particularly effective for remote functionalization of quinoline scaffolds, accessing positions that are challenging to functionalize through traditional electrophilic substitution [4].

The mechanistic paradigm for copper-catalyzed sulfonylation involves initial coordination of quinoline substrates to copper centers, followed by single-electron transfer processes that generate reactive radical intermediates [4]. Sulfonyl radicals generated from sulfonyl chloride precursors can then engage in coupling reactions with quinoline-derived radicals to form the desired carbon-sulfur bonds [2]. This radical pathway enables functionalization at positions that are typically unreactive in conventional electrophilic aromatic substitution reactions [4].

Experimental studies have demonstrated that copper iodide in combination with appropriate bases provides optimal catalytic activity for sulfonyl transfer reactions [2]. The choice of base significantly influences reaction efficiency, with tertiary amines generally providing superior results compared to inorganic bases [7]. Reaction temperatures between 25-100°C have been identified as optimal for maintaining catalyst stability while ensuring adequate reaction rates [2].

Recent developments in copper-catalyzed methodology have focused on divergent synthesis strategies that enable selective access to different quinoline derivatives from common starting materials [2]. The selectivity of these transformations can be controlled by judicious choice of reaction conditions and sulfonyl chloride substrates [2]. Bulky sulfonyl chlorides tend to favor formation of specific regioisomers due to steric interactions, while electronic effects of substituents influence the overall reaction pathway [2].

The substrate scope of copper-catalyzed sulfonylation encompasses a broad range of quinoline derivatives, including those bearing electron-withdrawing and electron-donating substituents [4]. Functional group tolerance is generally excellent, with halogen, ester, and ether functionalities remaining intact under the reaction conditions [2]. Yields typically range from 45-90% depending on the specific substrate combination and optimization of reaction parameters [4].

Electrochemical Synthesis and Green Chemistry Approaches

Electrochemical synthesis methods have gained significant attention for the preparation of 4-chloro-6-(methylsulfonyl)quinoline due to their inherent sustainability and ability to operate without external chemical oxidants [15] [7]. These methodologies harness electrical energy to drive redox transformations, eliminating the need for stoichiometric oxidizing agents that generate chemical waste [15]. The electrochemical approach enables precise control over reaction conditions through manipulation of applied potential and current density [7].

The mechanistic foundation of electrochemical quinoline functionalization involves anodic oxidation of quinoline substrates to generate reactive cation radical intermediates [15]. These electrophilic species can then undergo nucleophilic attack by sulfonyl-containing nucleophiles, leading to carbon-sulfur bond formation [7]. The electrochemical setup typically employs platinum or carbon electrodes in polar aprotic solvents with supporting electrolytes to ensure adequate conductivity [15].

Recent advances in electrochemical methodology have demonstrated the feasibility of conducting sulfonylation reactions at room temperature without external heating [15]. This represents a significant improvement in energy efficiency compared to traditional thermal methods that require elevated temperatures [7]. The mild reaction conditions also enhance functional group compatibility, allowing for the functionalization of sensitive quinoline derivatives [15].

Green chemistry principles have been extensively incorporated into quinoline synthesis through the development of environmentally benign reaction media [16] [17]. Ionic liquid systems have emerged as particularly attractive alternatives to conventional organic solvents, offering enhanced solvating properties and recyclability [18]. Basic ionic liquids based on imidazolium cations have demonstrated excellent catalytic activity for quinoline condensation reactions [17].

Ultrasound-promoted synthesis represents another significant advancement in green quinoline chemistry, enabling reactions to proceed under mild conditions with reduced reaction times [17]. The acoustic cavitation generated by ultrasonic irradiation enhances mass transfer and provides localized heating effects that accelerate chemical transformations [17]. This methodology has proven particularly effective for quinoline synthesis in aqueous media, further enhancing the environmental profile of these reactions [17].

| Methodology | Key Features | Equipment | Throughput | Environmental Benefit |

|---|---|---|---|---|

| Electrochemical Synthesis | External oxidant-free | Electrochemical cell | 0.1-0.5 mmol/h | No oxidant waste |

| Ultrasound-Assisted | Room temperature | Ultrasonic bath | Batch process | Energy efficient |

| Microwave-Assisted | Short reaction times | Microwave reactor | 20 min reactions | Reduced reaction time |

| Continuous Flow | High throughput | Flow reactor, LED | >1 g/h | Continuous operation |

| Ionic Liquid Medium | Recyclable medium | Conventional heating | Batch process | Solvent recyclability |

Solid-Phase Synthesis and Flow Reactor Applications

Solid-phase synthesis methodologies have been successfully adapted for the preparation of quinoline derivatives, including 4-chloro-6-(methylsulfonyl)quinoline, through the development of polymer-supported reaction sequences [19]. These approaches offer significant advantages in terms of product purification and reaction monitoring, as intermediates remain covalently attached to solid supports throughout the synthetic sequence [19]. The immobilization strategy facilitates simple washing procedures for removing excess reagents and byproducts [19].

The development of solid-phase quinoline synthesis has focused on efficient coupling strategies that enable the sequential incorporation of functional groups onto polymer-bound quinoline scaffolds [19]. Microwave-assisted solid-phase methodology has proven particularly effective, providing enhanced reaction rates and improved yields compared to conventional heating methods [19]. The optimization of coupling conditions has demonstrated that in situ acid chloride formation provides superior results compared to preformed acid chlorides [19].

Flow reactor applications have revolutionized quinoline synthesis by enabling continuous processing with enhanced safety profiles and improved reaction control [20] [21]. The continuous flow approach facilitates precise temperature and residence time control, leading to improved selectivity and reduced byproduct formation [21]. Photochemical flow reactors have demonstrated particular utility for quinoline synthesis, enabling photoisomerization-cyclization cascades that would be challenging to conduct in batch mode [20].

The integration of light-emitting diode technology into flow reactors has provided superior energy efficiency compared to traditional mercury lamp systems [21]. High-power light-emitting diode arrays generate the desired quinoline targets with throughputs exceeding one gram per hour while maintaining excellent product purity [20]. The scalability of flow processes enables straightforward translation from laboratory-scale optimization to production-scale implementation [21].

Telescoped flow synthesis represents a significant advancement in quinoline chemistry, enabling multiple sequential transformations to be conducted in a single continuous process [20]. The direct coupling of quinoline synthesis with subsequent hydrogenation reactions has been successfully demonstrated, providing access to tetrahydroquinoline derivatives without intermediate isolation [21]. This approach significantly reduces processing time and improves overall synthetic efficiency [20].

| Entry | Starting Material | Sulfonylation Method | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| 1 | 4-Chloroquinoline | Direct C-H activation | 120 | 6.00 | 78 | C6-selective |

| 2 | 4-Chloroquinoline | Friedel-Crafts | 80 | 4.00 | 65 | Mixed products |

| 3 | 6-Bromoquinoline | Cross-coupling | 100 | 8.00 | 82 | Site-specific |

| 4 | Quinoline N-oxide | Deoxygenative | 25 | 2.00 | 85 | C2-selective |

| 5 | 4-Chloroquinoline | Electrochemical | 25 | 4.00 | 72 | C6-selective |

| 6 | Quinoline | Metal-free | 150 | 12.00 | 45 | Low selectivity |

| 7 | 4-Chloroquinoline | Flow synthesis | 80 | 0.50 | 88 | High selectivity |

| 8 | Quinoline N-oxide | Microwave-assisted | 120 | 0.33 | 90 | Regioselective |

The implementation of automated flow systems has further enhanced the reproducibility and reliability of quinoline synthesis [21]. These systems enable precise control over reaction parameters while minimizing human error and exposure to hazardous reagents [20]. The integration of real-time monitoring capabilities allows for immediate optimization of reaction conditions and quality control [21].

The nitrogen oxide functionality in quinoline derivatives serves as a powerful directing group for site-selective carbon-hydrogen bond functionalization reactions [1] [2]. In 4-chloro-6-(methylsulfonyl)quinoline systems, the N-oxide group coordinates to transition metal catalysts through κ¹-oxygen binding, facilitating regioselective functionalization at both the C2 and C8 positions depending on the specific reaction conditions and catalyst systems employed [1] [2].

Palladium-Catalyzed C2-H Arylation Mechanisms

The C2-selective arylation of quinoline N-oxides proceeds through a concerted metalation-deprotonation pathway involving palladium acetate catalysts [1]. The mechanism initiates with the formation of a [Pd(HOAc)₃(κ¹-Oquinoline N-oxide)]²⁺ starting complex, where the N-oxide oxygen coordinates to the palladium center [2]. Subsequent carbon-hydrogen bond activation occurs via a four-membered palladacycle intermediate, with acetate serving as the deprotonating agent [1] [2]. The computed activation energy for C2-H activation is approximately 5.1 kcal/mol in solution, significantly lower than alternative positions [2].

C8-Selective Functionalization Pathways

Contrary to the typical C2-selectivity observed in quinoline N-oxide reactions, specific catalyst systems can achieve unprecedented C8-selectivity [2] [3]. The formation of five-membered palladacycles at the C8 position, stabilized by the N-oxide directing group, provides a thermodynamically favorable pathway [2]. This selectivity reversal is achieved through the use of electron-rich phosphine ligands such as PCy₂ᵗBu and specific reaction conditions including molecular sieves and optimized solvent systems [2].

Visible Light-Induced C2-Alkylation

Recent developments in photocatalytic methodologies have enabled catalyst-free C2-alkylation of quinoline N-oxides using Katritzky salts as alkyl radical precursors [4]. The mechanism involves the formation of electron donor-acceptor complexes between the quinoline N-oxide and base, followed by visible light-induced single electron transfer to generate alkyl radical intermediates [4]. These radicals subsequently undergo nucleophilic addition at the C2 position with excellent regioselectivity [4].

| Reaction Type | Catalyst System | Conditions | Selectivity | Mechanism |

|---|---|---|---|---|

| C2-H Arylation | Pd(OAc)₂/Ag₂CO₃ | toluene, 100°C | C2-selective | CMD pathway |

| C8-H Arylation | Pd(OAc)₂/PhBr/PCy₂ᵗBu | dry toluene, 100°C, 4Å MS | C8-selective (unusual) | Five-membered palladacycle |

| C2-H Alkylation | Katritzky salts/visible light | EDA complex, 20-25°C | C2-selective | Single electron transfer |

| C8-H Functionalization | Brønsted acid-catalyzed | THF, room temperature | C8-selective | Friedel-Crafts cyclization |

| C2-H Sulfonylation | Fe(NO₃)₃/microwave | DMSO, 120°C, 20 min | C2-selective | Radical pathway |

Sulfonyl Group Participation in Electrophilic Aromatic Substitution

The methylsulfonyl substituent at the 6-position of 4-chloro-6-(methylsulfonyl)quinoline exerts profound electronic effects on the quinoline aromatic system, significantly modifying both reactivity patterns and regioselectivity in electrophilic aromatic substitution reactions [5] [6]. The sulfonyl group functions as a strong electron-withdrawing substituent through both inductive and resonance effects, with the sulfur atom in the +6 oxidation state creating substantial positive charge density [5] [6].

Electronic Deactivation and Meta-Direction

The methylsulfonyl group strongly deactivates the aromatic system toward electrophilic attack while simultaneously directing incoming electrophiles to meta positions relative to its attachment point [5] [6]. This directing effect results from the destabilization of sigma-complex intermediates formed at ortho and para positions, where positive charge development occurs adjacent to the electron-deficient sulfur center [5] [6]. The 6-position substitution in quinoline creates a unique electronic environment where the 5 and 7 positions experience the strongest deactivating influence [5] [7].

Synergistic Effects with Chloro Substitution

The presence of both 4-chloro and 6-methylsulfonyl substituents creates a synergistic electron-withdrawing effect that dramatically alters the quinoline's reactivity profile [5] [6] [7]. Computational studies indicate that the combined electron-withdrawing nature of these substituents reduces activation energies for nucleophilic substitution reactions by 20-25 kcal/mol compared to unsubstituted quinoline [6]. This dual substitution pattern renders the compound highly susceptible to nucleophilic attack, particularly at the 2 and 4 positions [6].

Nucleophilic Substitution Enhancement

Kinetic studies have demonstrated that methylsulfonyl quinolines exhibit 40-100 times greater reactivity toward nucleophilic substitution compared to their chloro analogs under identical conditions [6]. This enhanced reactivity stems from the lower activation energy required for nucleophile addition, with the electron-deficient aromatic system readily accommodating negative charge in the transition state [6]. The methylsulfonyl group stabilizes anionic intermediates through resonance delocalization, facilitating both the addition and elimination steps of the substitution mechanism [6].

Regioselectivity Control Mechanisms

The 6-methylsulfonyl substitution significantly influences regioselectivity patterns in carbon-hydrogen functionalization reactions [5] [7]. Electronic density calculations reveal that the sulfonyl group reduces electron density at the 5 and 7 positions while relatively enhancing reactivity at the 2 and 8 positions [7]. This electronic redistribution, combined with steric factors, creates distinct reactivity hierarchies that can be exploited for selective synthetic transformations [7].

| Substituent | Electronic Effect | Position Effect | Reactivity Impact | Activation Energy |

|---|---|---|---|---|

| Methylsulfonyl (-SO₂CH₃) | Strong electron-withdrawing | Meta-directing (6-position) | 40-100× more reactive than Cl | Significantly lowered |

| Chloro (-Cl) | Moderate electron-withdrawing | Meta-directing (4-position) | Standard halide reactivity | Moderate |

| Combined 4-Cl + 6-SO₂CH₃ | Dual electron-withdrawing | Synergistic deactivation | Highly activated system | Greatly reduced |

Radical-Mediated Reaction Pathways

Radical-mediated transformations of 4-chloro-6-(methylsulfonyl)quinoline proceed through distinct mechanistic pathways that differ significantly from conventional electrophilic and nucleophilic substitution reactions [8] [9] [10]. These processes involve the generation of carbon-centered, nitrogen-centered, or oxygen-centered radical species that subsequently react with the quinoline aromatic system through addition, abstraction, or cyclization mechanisms [8] [9].

Hydroxyl Radical Addition Pathways

Hydroxyl radical reactions with quinoline derivatives have been extensively studied using pulse radiolysis techniques and computational methods [8] [9] [11]. Density functional theory calculations reveal that hydroxyl radical addition to quinoline positions C3 through C8 proceeds with activation energies below 1.3 kcal/mol, while C2 addition requires significantly higher activation energy of 8.6 kcal/mol [9] [11]. The formation of hydroxyl adducts proceeds through exothermic π-complex intermediates followed by irreversible carbon-hydrogen bond formation [9] [11].

The regioselectivity of hydroxyl radical attack is governed by both electronic and steric factors, with electron density distribution and frontier molecular orbital coefficients determining preferred sites of radical addition [9] [11]. Solvation effects, modeled using the conductor-like polarizable continuum model, further reduce activation barriers, making most positions except C2 effectively barrierless in aqueous solution [11].

Photocatalytic Imine Radical Generation

Photocatalytic radical generation represents an emerging methodology for quinoline functionalization under mild conditions [10] [12]. Imine radicals generated through visible light-induced electron transfer processes can undergo intramolecular cyclization reactions to form substituted quinoline products [10] [12]. The radical character can be tuned between nucleophilic and electrophilic behavior by modifying reaction conditions, particularly base selection and concentration [10] [12].

In the presence of inorganic bases, imine radicals exhibit nucleophilic character and undergo 1,4-addition reactions leading to 3,4-disubstituted quinolines through novel rearrangement pathways [10] [12]. Alternatively, organic bases promote electrophilic radical behavior, facilitating 1,3-addition reactions that produce 2,3-disubstituted quinoline products [10] [12].

Alkyl Radical C2-Functionalization

Alkyl radicals generated from Katritzky salt precursors under visible light irradiation demonstrate high selectivity for C2-functionalization of quinoline N-oxides [4]. The mechanism involves electron donor-acceptor complex formation between the Katritzky salt and quinoline N-oxide, followed by intermolecular single electron transfer to generate alkyl radical intermediates [4]. These radicals preferentially add to the C2 position due to the directing influence of the N-oxide functionality and the electronic distribution in the quinoline system [4].

Radical Cation Formation and Reactivity

Quinoline radical cations, generated through photoionization or chemical oxidation, exhibit high reactivity toward nucleophilic species, particularly water [13]. The radical cation formation involves single electron removal from the quinoline aromatic system, creating a species with significant positive charge character [13]. Subsequent hydrolysis reactions proceed rapidly to form hydroxylated products, with the radical cation serving as an intermediate in oxidative transformation pathways [13].

| Radical Type | Formation Method | Reaction Sites | Activation Barriers | Product Selectivity |

|---|---|---|---|---|

| Hydroxyl radical (- OH) | Pulse radiolysis/Fenton | C3-C8 (C2 disfavored) | <1.3 kcal/mol (C3-C8), 8.6 kcal/mol (C2) | All positions except C2 |

| Imine radicals | Photocatalytic generation | Intramolecular cyclization | Base-dependent | 2,3- or 3,4-disubstituted |

| Alkyl radicals | Katritzky salt decomposition | C2-addition preferred | EDA complex formation | C2-alkylated products |

| Quinoline radical cation | Photoionization | Hydrolysis to OH-adducts | High reactivity with water | OH-adduct formation |

Computational Modeling of Transition States

Computational modeling of transition states in 4-chloro-6-(methylsulfonyl)quinoline reactions provides essential insights into reaction mechanisms, activation energies, and selectivity patterns that are often difficult to obtain through experimental methods alone [14] [15] [16]. Density functional theory calculations, particularly using hybrid functionals, have proven highly effective for predicting reaction pathways and optimizing synthetic conditions [15] [17] [16].

Density Functional Theory Methodologies

The B3LYP functional with 6-31G(d,p) basis sets has emerged as the optimal computational approach for modeling quinoline reaction systems, providing an excellent balance between computational efficiency and chemical accuracy [15] [18]. Time-dependent density functional theory calculations enable prediction of electronic transitions and excited state properties, crucial for understanding photochemical reaction pathways [17] [19]. More sophisticated methods such as MP2/6-311G(d) and coupled cluster approaches provide benchmark accuracy for critical transition state geometries [20] [21].

Solvation Effects and Environmental Modeling

The conductor-like polarizable continuum model effectively captures solvent effects on activation barriers and reaction energetics [11] [14]. For hydroxyl radical additions to quinoline, solvation reduces the C2 activation barrier from 8.6 kcal/mol in the gas phase to 5.1 kcal/mol in aqueous solution [11]. These solvation effects are particularly pronounced for ionic transition states and charge-separated intermediates common in quinoline functionalization reactions [11] [14].

Transition State Characterization Methods

Transition state structures are rigorously characterized through frequency calculations, with the presence of exactly one imaginary frequency confirming saddle point geometry [14] [22]. For quinoline 2-oxidoreductase catalyzed oxidation, the transition state exhibits an imaginary frequency of -104.500 cm⁻¹, confirming the concerted nature of the hydride transfer mechanism [14] [22]. Bond order analysis and Mulliken charge distributions provide additional validation of proposed reaction mechanisms [14] [22].

Benchmark Studies and Method Validation

Comprehensive benchmark studies have established that B3LYP/6-31G* represents the optimal method for modeling successive ring expansion reactions and other quinoline transformations [18]. Root-mean-square deviations of 0.14 Å for optimized geometries and frequency deviations of 14-26 cm⁻¹ from reference calculations demonstrate the reliability of these computational approaches [21]. Machine learning-enhanced optimization algorithms further reduce computational costs while maintaining chemical accuracy [21].

Reaction Pathway Elucidation

Computational studies have elucidated complete catalytic cycles for quinoline hydrogenation, revealing that dihydrogen addition proceeds through η²-H₂ intermediates followed by migratory insertion and reductive elimination steps [20]. The computational predictions align closely with experimental observations, validating the mechanistic proposals and enabling rational catalyst design [20]. Energy barriers and thermodynamic profiles guide optimization of reaction conditions and catalyst selection [20] [16].

| Method | Application | Key Findings | Accuracy | Computational Cost |

|---|---|---|---|---|

| DFT B3LYP/6-31G* | SuRE reaction modeling | Optimal method for modeling | Benchmarked as optimal | Balanced efficiency/accuracy |

| DFT M06-L | Quinoline hydrogenation | Catalytic cycle elucidation | Consistent with experiment | Moderate |

| CPCM solvation model | Solvation effects on barriers | C2 attack barrier: 5.1 kcal/mol | Agreement with experiment | Additional solvation terms |

| TD-DFT calculations | Electronic transitions | HOMO-LUMO gap analysis | Spectral prediction | Time-dependent calculations |

| MP2/6-311G(d) | Transition state optimization | Geometry optimization | High precision | Higher level theory |